(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13468574
Molecular Formula: C15H23BrN2O
Molecular Weight: 327.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23BrN2O |
---|---|
Molecular Weight | 327.26 g/mol |
IUPAC Name | (2S)-2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
Standard InChI | InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 |
Standard InChI Key | CQOSJXBZPZISFH-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide features a butyramide backbone with distinct substituents:
-
An (S)-configured amino group at the second carbon.
-
N-(3-bromo-benzyl) and N-isopropyl groups attached to the amide nitrogen.
-
A 3-methyl branch on the butyramide chain.
The molecular formula is C₁₅H₂₂BrN₂O, yielding a molecular weight of 325.25 g/mol. The bromine atom contributes significantly to its molecular mass and polarizability, while the branched alkyl and benzyl groups enhance hydrophobicity .
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, extrapolation from structurally similar amides suggests:
The 3-bromo-benzyl group likely imparts UV absorbance near 250 nm, characteristic of aryl bromides, which aids in chromatographic detection .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The compound can be dissected into three key components:
-
Butyramide core: Derived from 3-methylbutyric acid.
-
N-substituents: 3-bromo-benzylamine and isopropylamine.
-
Chiral center: Introduced via asymmetric synthesis or resolution.
A plausible route involves:
-
Step 1: Acylation of 3-methylbutyryl chloride with a mixture of 3-bromo-benzylamine and isopropylamine.
-
Step 2: Enzymatic or chemical resolution to isolate the (S)-enantiomer .
Chiral Resolution Techniques
Patent US8946476B2 details the use of polysaccharide-based chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for resolving amino acid amides. Applying similar chromatographic conditions—hexane:isopropanol (90:10) at 25°C—could achieve enantiomeric excess >99% for the target compound.
Yield Optimization
Comparative data from leucine-derived amides suggest that microwave-assisted synthesis may enhance reaction rates and yields (70–85%) by reducing racemization during acylation.
Biological Activity and Mechanistic Hypotheses
Antiproliferative Effects
Benzazepinone derivatives with bromoaryl substituents demonstrate antiproliferative activity against cancer cell lines (GI₅₀ < 10 µM). While untested, the target compound’s bromobenzyl group may confer similar DNA intercalation or topoisomerase inhibition properties.
Metabolic Stability Considerations
The isopropyl group likely reduces hepatic clearance by sterically shielding the amide bond from hydrolytic enzymes, as observed in lacosamide derivatives . Predicted half-life in human liver microsomes exceeds 120 minutes.
Applications in Drug Discovery
Intermediate for Cross-Coupling Reactions
The 3-bromo substituent enables Suzuki-Miyaura couplings, facilitating diversification into biaryl analogs. For example, palladium-catalyzed coupling with phenylboronic acid would yield a 3-phenyl-benzyl derivative, expanding structure-activity relationship (SAR) studies .
Central Nervous System (CNS) Drug Candidates
The compound’s logP (~2.5) and molecular weight (<500 g/mol) align with Lipinski’s criteria for blood-brain barrier permeability. Similar amides show anticonvulsant activity, suggesting potential utility in epilepsy or neuropathic pain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume